![molecular formula C13H14ClN3O2 B1671749 Imepitoin CAS No. 188116-07-6](/img/structure/B1671749.png)
Imepitoin
概要
説明
Imepitoin, sold under the brand name Pexion, is an anticonvulsant used in veterinary medicine in Europe to treat epilepsy in dogs . It also has anxiolytic effects . The active substance in Pexion, imepitoin, is an anti-epileptic and anti-anxiety medicine .
Synthesis Analysis
Imepitoin acts as a low-affinity partial agonist at the benzodiazepine site of the GABA A receptor . Chromatography was performed using a Luna C8 column sized 50 × 4.6 mm, grain size 5 μm at a flow rate of 0.5 mL/min with a mobile phase of 80% acetonitrile and 20% 2.5 m m ammonium acetate (pH 6.5) .Molecular Structure Analysis
Imepitoin has a chemical formula of C13H14ClN3O2 and a molecular weight of 279.724 .Chemical Reactions Analysis
Imepitoin acts as a low-affinity partial agonist at the benzodiazepine site of the GABA A receptor . It also blocks voltage-gated calcium channels in a dose-dependent manner and may stimulate the barbiturate binding site of the GABA A receptor .Physical And Chemical Properties Analysis
Imepitoin has a molecular weight of 279.72 g/mol and a molecular formula of C13H14ClN3O2 . It enhances GABA current with 2% the potency and 17-27% the efficacy of diazepam toward α1β2γ2 .科学的研究の応用
Anticonvulsant Drug for Epileptic Dogs
Imepitoin is a highly safe and tolerable anticonvulsant drug used in the therapy of epileptic dogs . It was approved in the Europe Union in 2013 . The solid state of imepitoin is of interest for both scientific and industrial reasons .
Crystal Polymorphism of Imepitoin
The study of the solid state of imepitoin has led to the discovery of a new polymorph of imepitoin . This new form (polymorph II), obtained by crystallization from xylene, remains metastable under ambient conditions for at least 1 year . Both solid forms were characterized by thermal (DSC and TGA), spectroscopic (FT-IR and Raman), microscopic (SEM and HSM), and diffractometric techniques .
Treatment for Noise Phobia/Noise Aversion in Dogs
Imepitoin has been shown to reduce anxiety during noise-related events in dogs . It has been used to treat storm anxiety in dogs when started at 10 mg/kg PO BID and titrated to effect up to 30 mg/kg PO BID during storm season . Significant decreases in anxiety scores were seen in weekly surveys and storm logs at 10, 20, and 30 mg/kg PO BID .
Safety and Side Effects
Imepitoin is generally safe with few side effects. Ataxia was the most commonly reported non-serious adverse event (14/33), followed by increased hunger (13/33) . Serious adverse events were not reported in any subject .
Long-Term Oral Treatment
Imepitoin can be used for long-term oral treatment . This medication offers the benefit of a longer half-life, requiring a twice-daily dosing for managing dogs with storm anxiety, particularly during storm season .
Anxiolytic Effects
Imepitoin is a low-affinity partial agonist for benzodiazepine binding sites of gamma-aminobutyric acid receptors with anxiolytic effects . It has been shown to reduce anxiety during noise-related events in dogs .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(4-chlorophenyl)-5-morpholin-4-yl-4H-imidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-1-3-11(4-2-10)17-9-12(15-13(17)18)16-5-7-19-8-6-16/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHYCZKIFIHTAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172160 | |
Record name | Imepitoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imepitoin | |
CAS RN |
188116-07-6 | |
Record name | Imepitoin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188116076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imepitoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)-4-morpholino-1H-imidazol-2(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMEPITOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V39682LI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Imepitoin acts as a low-affinity partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. [, , ] This binding enhances the inhibitory effects of GABA, an inhibitory neurotransmitter, leading to reduced neuronal excitability. [, , ]
A: Unlike full agonists, imepitoin does not fully activate the GABAA receptor, resulting in a ceiling effect on its action. [, ] This contributes to its milder side effect profile, particularly regarding sedation, compared to traditional benzodiazepines. [, , ]
A: Research suggests that imepitoin can ameliorate the increase in cortisol levels in response to fear-inducing stimuli, indicating a potential modulating effect on the HPA axis. [, ]
A: The molecular formula of imepitoin is C13H14ClN3O2, and its molecular weight is 279.73 g/mol. [, ]
A: Imepitoin exhibits polymorphism. Polymorph I, the commercially available form, and a newly discovered polymorph II, obtained by crystallization from xylene, have been characterized. [] Polymorph II is monotropic to polymorph I and remains metastable under ambient conditions. []
A: Yes, density functional theory (DFT) has been employed to optimize the crystal structure of imepitoin, providing insights into its molecular geometry and interactions within the crystal lattice. []
- Low-affinity partial agonist: The specific arrangement of atoms in imepitoin allows it to bind to the benzodiazepine binding site of GABAA receptors but with lower affinity than traditional benzodiazepines, resulting in partial agonism. [, , ] This translates to a reduced risk of sedation and other side effects commonly associated with full benzodiazepine agonists. [, , ]
A: Imepitoin is commercially available in tablet form for oral administration in dogs. [, ]
A: Imepitoin demonstrates high enteral absorption (92%) following oral administration. []
A: Imepitoin has a plasma protein binding of 55%. [] This relatively low protein binding suggests a larger fraction of the drug is available in its free, active form.
A: Imepitoin is primarily excreted through feces. [] In vitro studies indicate that imepitoin does not significantly inhibit major cytochrome P450 enzymes at therapeutic concentrations, suggesting a lower likelihood of metabolism-based drug-drug interactions. []
A: Yes, dose linearity was observed following single-dose administration of 10–100 mg/kg in dogs. []
A: Numerous studies demonstrate the efficacy of imepitoin in controlling seizures in dogs with idiopathic epilepsy. [, , , , , , , , , ] In a blinded, multicenter study, imepitoin showed comparable efficacy to phenobarbital in reducing seizure frequency. []
A: Yes, imepitoin has shown promise in treating canine noise phobia [, , ] and storm anxiety. [, ] Studies suggest it effectively reduces anxiety and fear behaviors associated with noise events. [, , , , , ]
A: While imepitoin demonstrates efficacy in many dogs, some individuals may not respond adequately. [] Approximately 29% of dogs in one study discontinued imepitoin due to lack of efficacy. [] Research on specific resistance mechanisms is limited.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。